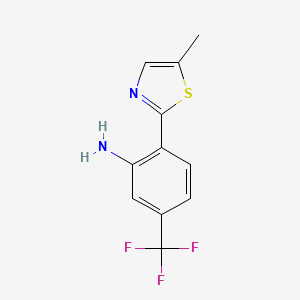

2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC15794637

Molecular Formula: C11H9F3N2S

Molecular Weight: 258.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F3N2S |

|---|---|

| Molecular Weight | 258.26 g/mol |

| IUPAC Name | 2-(5-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C11H9F3N2S/c1-6-5-16-10(17-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3 |

| Standard InChI Key | DMDLTJZLABYICV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(S1)C2=C(C=C(C=C2)C(F)(F)F)N |

Introduction

2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is a heterocyclic compound that combines a thiazole ring with an aniline structure, featuring a trifluoromethyl group. This compound belongs to the class of thiazole-containing aromatic amines and is of interest in medicinal chemistry and material science due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline typically involves multiple steps:

-

Preparation of Intermediates: This includes forming necessary precursors such as thiazoles or substituted anilines.

-

Coupling Reactions: Final coupling reactions are performed under controlled conditions like temperature control and inert atmosphere (e.g., nitrogen).

-

Purification Steps: Techniques such as recrystallization or chromatography are used to isolate the desired product.

| Step | Description | Conditions |

|---|---|---|

| Preparation | Formation of intermediates (e.g., thiazoles or substituted anilines). | Varies based on starting materials |

| Coupling Reaction | Final assembly under controlled conditions (temperature, inert atmosphere). | Temperature control; Inert atmosphere (e.g., N₂) |

| Purification | Recrystallization or chromatography for isolation. | Solvent selection based on solubility |

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural features that could interact with biological targets:

-

Biological Activities: Studies suggest interactions with enzymes involved in metabolic pathways or cellular signaling could lead to therapeutic effects.

-

Drug Development: Its unique structure makes it interesting for developing drugs targeting specific diseases linked to metabolic dysfunctions.

Characterization Techniques

Characterizing compounds like 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline involves various analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Essential for confirming structural details.

-

¹H NMR: Provides information about hydrogen atoms' environments.

-

¹³C NMR: Offers insights into carbon atom positions.

-

-

Mass Spectrometry (MS): Used for determining molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.

These techniques ensure purity and confirm chemical identity by providing detailed spectral data that match theoretical expectations.

Data Table: Characterization Techniques

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (*¹H & ¹³C NMR) | Confirming structural details |

| Mass Spectrometry (MS) | Determining molecular weight & fragmentation patterns |

| Infrared Spectroscopy (IR) | Identifying functional groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume